

Technical Guide: Thermal Properties of 1H,1H,2'H-Perfluorodipropyl Ether

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Compound of Interest

Compound Name: 1H,1H,2'H-Perfluorodipropyl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and boiling point of **1H,1H,2'H-Perfluorodipropyl ether** (CAS No. 1000-28-8). This document collates available data, details relevant experimental protocols for property determination, and presents logical workflows for analysis, designed to be a critical resource for professionals in research and development.

Core Physicochemical Data

1H,1H,2'H-Perfluorodipropyl ether, also known as 1,1,2,3,3,3-hexafluoropropyl 2,2,3,3,3-pentafluoropropyl ether, is a hydrofluoroether (HFE) with the molecular formula $C_6H_3F_{11}O$. The presence of a high degree of fluorination imparts properties such as high density, low surface tension, and non-flammability.

Quantitative Data Summary

The following table summarizes the available quantitative data for the boiling point of **1H,1H,2'H-Perfluorodipropyl ether**. It is important to note that there are slight discrepancies in the reported values from different suppliers. At present, a definitive, experimentally verified value from peer-reviewed literature is not readily available.

Property	Value	Source
Boiling Point	87.5 °C at 760 mmHg	Fluoryx Labs[1]
81.3 °C at 760 mmHg	BOC Sciences, Chemsr[2][3]	
86 °C at 761 Torr	ChemicalBook	
Molecular Weight	300.07 g/mol	Santa Cruz Biotechnology[4]
Density	1.5844 g/mL at 20 °C	Fluoryx Labs[1]
1.543 g/cm ³	BOC Sciences, Chemsr[2][3]	

Thermal Stability:

Specific quantitative data on the thermal decomposition temperature of **1H,1H,2'H-Perfluorodipropyl ether** is not readily available in the public domain. However, the general class of hydrofluoroethers is known for high thermal stability due to the strength of the C-F bond. Decomposition of perfluoroalkyl ethers is known to be catalyzed by the presence of metals, proceeding via defluorination at temperatures as low as 155 K on clean iron surfaces in a vacuum[5][6]. In an inert, metal-free environment, perfluoroalkylether fluids can be stable up to 410°C[5]. The thermal decomposition of perfluoroalkyl ether carboxylic acids is initiated by the cleavage of the weaker C-C or C-O bonds rather than the C-F bond[7][8].

Experimental Protocols

Detailed methodologies for the determination of boiling point and thermal stability are crucial for accurate characterization. The following sections describe standard experimental protocols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standardized methods ensure reproducibility and comparability of results.

Methodology: OECD Test Guideline 103 & ASTM D1120

This protocol is a generalized procedure based on the principles outlined in OECD Test Guideline 103 and ASTM D1120 for the determination of the boiling point of liquids.

1. Apparatus:

- A round-bottom flask of appropriate size.
- A condenser with a coolant circulation system.
- A calibrated thermometer or thermocouple with a resolution of at least 0.5 °C.
- A heating mantle or oil bath for uniform heating.
- Boiling chips to ensure smooth boiling.
- A barometer to measure the atmospheric pressure.

2. Procedure:

- Place a measured volume of **1H,1H,2'H-Perfluorodipropyl ether** into the round-bottom flask along with a few boiling chips.
- Assemble the apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser.
- Begin circulating the coolant through the condenser.
- Apply heat to the flask at a controlled rate.
- Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.
- Correct the observed boiling point to standard atmospheric pressure (760 mmHg or 101.3 kPa) using the appropriate pressure correction formula if necessary.

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology: Thermogravimetric Analysis (TGA)

1. Apparatus:

- A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
- Sample pans (e.g., platinum, alumina).
- A gas delivery system for providing an inert atmosphere (e.g., nitrogen, argon).

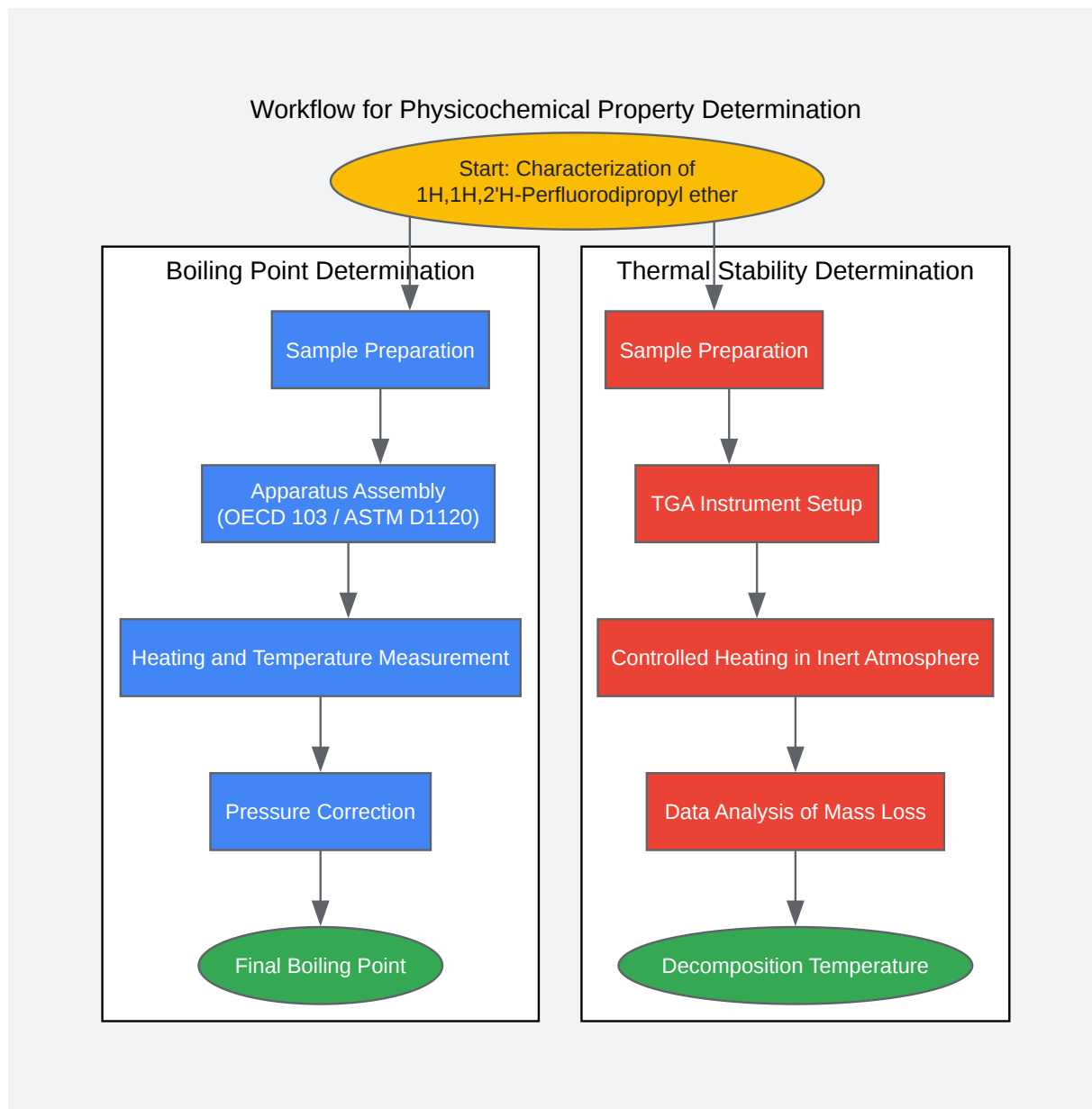
2. Procedure:

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Place a small, accurately weighed sample (typically 5-10 mg) of **1H,1H,2'H-Perfluorodipropyl ether** into a tared sample pan.
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas at a controlled flow rate to provide an oxygen-free atmosphere.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Continuously record the sample mass as a function of temperature.
- The onset temperature of mass loss is determined from the resulting TGA curve and is indicative of the thermal decomposition temperature.

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and thermal stability of a liquid chemical substance.



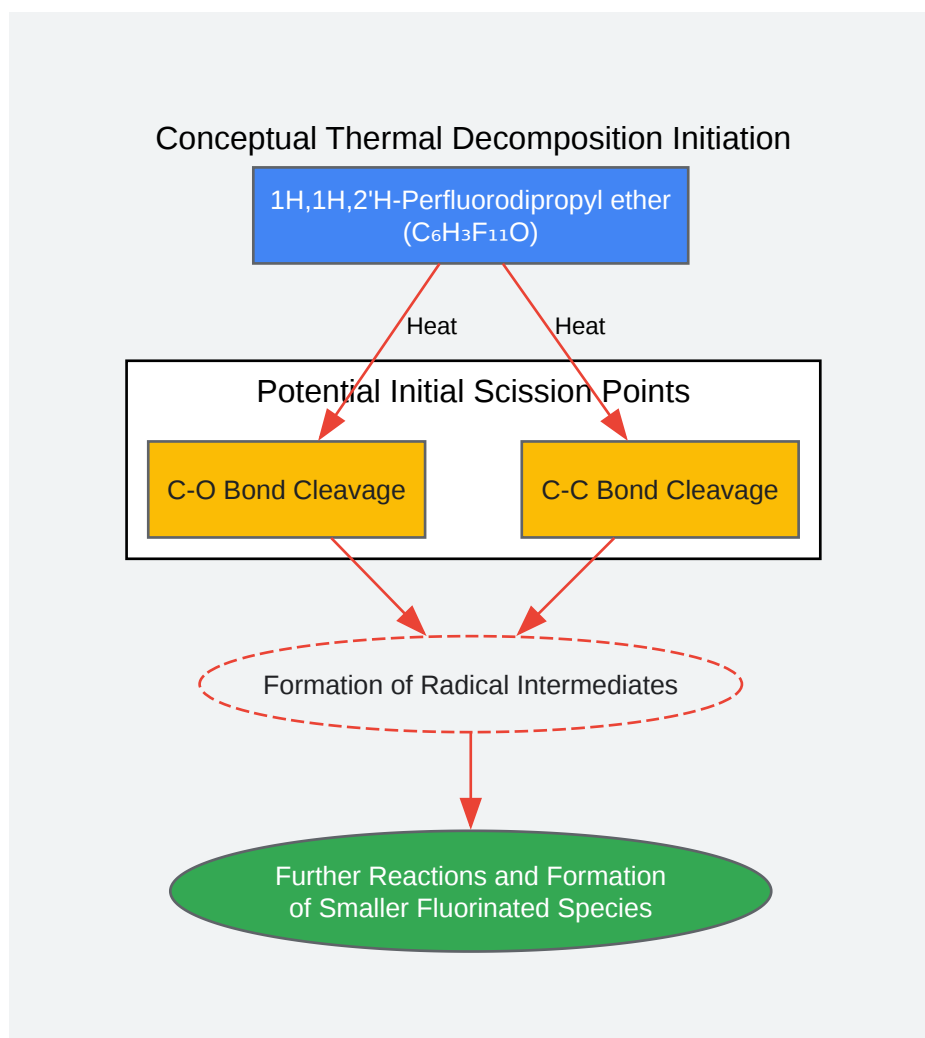
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Workflow for Physicochemical Property Determination

Conceptual Decomposition Pathway

While specific experimental data on the thermal decomposition of **1H,1H,2'H-Perfluorodipropyl ether** is lacking, a conceptual decomposition pathway can be proposed

based on the known chemistry of similar fluorinated ethers. The primary decomposition is expected to initiate at the weakest bonds in the molecule, which are the C-C and C-O bonds, rather than the highly stable C-F bonds.



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Conceptual Thermal Decomposition Initiation

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